Asenapine-13C-D3 hydrochloride

Description

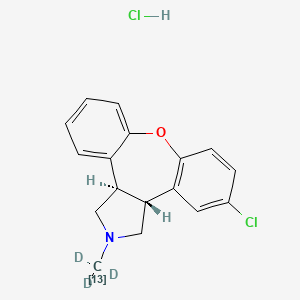

Asenapine-13C-D3 hydrochloride (CAS: 1261392-55-5) is a stable isotopically labeled analog of asenapine, a second-generation antipsychotic used primarily in the treatment of schizophrenia and bipolar disorder. The compound is synthesized by replacing one carbon atom with the ^13C isotope and three hydrogen atoms with deuterium (D3), followed by hydrochloride salt formation. Its molecular formula is C₁₆[¹³C]H₁₃ClD₃NO·HCl, with a molecular weight of 326.24 g/mol (sum of 289.78 g/mol for the base and 36.46 g/mol for HCl) .

Properties

IUPAC Name |

(2R,6R)-9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO.ClH/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;/h2-8,14-15H,9-10H2,1H3;1H/t14-,15-;/m0./s1/i1+1D3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJQDKSEIVVULU-XSYCCUFUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Asenapine-13C-D3 hydrochloride involves the incorporation of carbon-13 and deuterium into the asenapine molecule. The process typically starts with the synthesis of labeled precursors, followed by their integration into the asenapine structure through a series of chemical reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the isotopic labeling is consistent and the final product meets the required purity standards. The production involves stringent quality control measures to ensure the isotopic purity and chemical integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: Asenapine-13C-D3 hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms .

Scientific Research Applications

Chemistry

Asenapine-13C-D3 hydrochloride is primarily utilized to study the metabolic pathways and degradation products of asenapine. Its isotopic labeling allows researchers to conduct precise analyses of metabolic processes in vivo and in vitro. By using this compound, scientists can track the distribution and transformation of asenapine in biological systems, providing insights into its pharmacological effects .

Biology

In biological research, this compound is employed to investigate interactions with biological molecules and its distribution within tissues. Studies have demonstrated its ability to inhibit neuron firing induced by receptor agonists in animal models, which is critical for evaluating potential therapeutic effects and side effects in treating mental health disorders. Additionally, it serves as an internal standard in analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS), enhancing the accuracy of quantification in biological samples .

Medicine

The compound plays a significant role in understanding the pharmacokinetics and pharmacodynamics of asenapine in clinical settings. For instance, it has been used in bioequivalence studies to compare the pharmacokinetic profiles of different formulations of asenapine. A notable study successfully utilized this compound to quantify asenapine levels in human plasma, demonstrating its effectiveness in clinical pharmacology .

Industry

In the pharmaceutical industry, this compound serves as a reference standard for quality control and validation of analytical methods for asenapine. Its use ensures that analytical methods are reliable and that the products meet regulatory standards for safety and efficacy .

Case Studies

Case Study 1: Bioequivalence Study

A bioequivalence study conducted on healthy Indian subjects utilized this compound as an internal standard during liquid-liquid extraction from plasma samples. The method achieved baseline separation of asenapine from its inactive metabolites within a short time frame, demonstrating high precision and recovery rates .

Case Study 2: Cognitive Effects in Animal Models

Research involving non-human primates assessed the cognitive effects of asenapine administration following exposure to phencyclidine (PCP). The study found that treatment with Asenapine improved cognitive performance in PCP-exposed monkeys, suggesting potential therapeutic benefits for cognitive deficits associated with schizophrenia .

Summary Table: Comparison of Related Compounds

| Compound Name | Description | Unique Features |

|---|---|---|

| Asenapine hydrochloride | Non-labeled version used clinically | Widely prescribed for schizophrenia and bipolar disorder |

| Deuterated asenapine | Isotopically labeled version | Single isotopic labeling provides less detailed tracking |

| Lurasidone | Atypical antipsychotic with a different receptor profile | More selective for serotonin receptors |

| Quetiapine | Atypical antipsychotic targeting multiple receptors | Different pharmacological profile compared to asenapine |

| This compound | Dual isotopically labeled version | Enhanced tracking capabilities for metabolic studies |

Mechanism of Action

Asenapine-13C-D3 hydrochloride exerts its effects by acting as an antagonist at various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors. It has a high affinity for these receptors, which allows it to modulate neurotransmitter activity in the brain. This modulation is believed to contribute to its antipsychotic effects, improving symptoms in conditions such as schizophrenia and bipolar disorder .

Comparison with Similar Compounds

Key Properties:

- Solubility: Soluble in DMSO and methanol, with optimal dissolution achieved by warming to 37°C and sonication .

- Storage : Stable at -20°C for long-term preservation .

- Application : Primarily serves as an internal standard for quantifying (±)-asenapine via GC- or LC-MS in pharmacokinetic and metabolic studies .

Preclinical studies highlight its unique receptor-binding profile, targeting serotonin (5-HT₂A/₂C), dopamine (D₂/D₃), and adrenergic (α₂) receptors, which underpins its efficacy in schizophrenia models .

Comparison with Similar Isotopically Labeled Compounds

Structural and Isotopic Characteristics

The table below compares Asenapine-13C-D3 hydrochloride with structurally or functionally analogous isotopically labeled hydrochlorides:

Analytical and Functional Differentiation

- Isotopic Purity : Asenapine-13C-D3 HCl and Methyl-¹³C-D3-amine HCl both exhibit >99% isotopic purity, critical for minimizing interference in mass spectrometry .

- Pharmacological Relevance : Unlike Methyl-¹³C-D3-amine HCl (a simple amine derivative), Asenapine-13C-D3 HCl retains the complex polycyclic structure of its parent drug, enabling precise quantification in biological matrices without chromatographic co-elution .

- Thermal Stability : Asenapine-13C-D3 HCl requires controlled storage (-20°C) due to its labile pyrrole and oxepine rings, whereas Methyl-¹³C-D3-amine HCl is stable at room temperature .

Methodological Considerations

- Sample Preparation : Asenapine-13C-D3 HCl demands protease inhibitors during tissue lysis to prevent degradation, unlike simpler analogs like Methyl-¹³C-D3-amine HCl .

- Chromatography : Reverse-phase HPLC methods validated for unlabeled asenapine (e.g., C18 columns, acetonitrile-phosphate buffer mobile phases) are directly applicable to its isotopologue, whereas DL-Metirosine-¹³C-D3 HCl may require ion-pairing agents due to its polar carboxyl group .

Biological Activity

Asenapine-13C-D3 hydrochloride is a stable isotope-labeled analog of asenapine, an atypical antipsychotic medication. This compound is primarily utilized in scientific research to trace the compound's behavior in biological systems, allowing for more accurate pharmacokinetic studies and metabolic research. The incorporation of carbon-13 and deuterium isotopes provides valuable insights into the drug's interactions and effects at the molecular level.

This compound acts primarily as an antagonist at various neurotransmitter receptors, particularly:

- Serotonin Receptors : It has a high affinity for multiple serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and others, with Ki values ranging from 0.03 to 4.0 nM .

- Dopamine Receptors : The compound also binds effectively to dopamine receptors D2, D3, and D4, with Ki values of approximately 1.1 to 1.3 nM .

These interactions modulate neurotransmitter activity in the brain, which is essential for treating conditions such as schizophrenia and bipolar disorder.

Biological Activity Summary

The biological activity of this compound can be summarized in the following table:

| Biological Activity | Description |

|---|---|

| Receptor Affinity | High affinity for serotonin (5-HT) and dopamine (D) receptors |

| Antagonistic Effects | Inhibits neuron firing induced by receptor agonists in animal models |

| Pharmacokinetics | Useful as an internal standard in analytical methods like GC-MS and LC-MS |

| Metabolic Pathways | Helps study metabolic pathways and degradation products of asenapine |

| Research Applications | Used in chemistry, biology, medicine, and industry for various pharmacological studies |

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in understanding its pharmacological effects:

- Pharmacokinetic Studies :

- Neuropharmacology :

- Comparative Studies :

Q & A

Q. What is the primary application of Asenapine-13C-D3 hydrochloride in analytical chemistry, and how should it be prepared for use?

this compound is primarily used as an isotopically labeled internal standard for quantifying unlabeled asenapine via GC- or LC-MS. To prepare, dissolve the compound in DMSO or methanol, and warm to 37°C with sonication to enhance solubility. Ensure calibration curves are validated using matrix-matched standards to account for ionization suppression/enhancement in mass spectrometry .

Q. What storage conditions are critical for maintaining the stability of this compound?

Store the compound at -20°C in a desiccated environment to prevent degradation. Avoid repeated freeze-thaw cycles by aliquoting working solutions. Stability studies should confirm integrity over time using techniques like NMR or high-resolution MS .

Q. How can researchers verify the purity and isotopic enrichment of this compound?

Use LC-MS/MS with selective ion monitoring (SIM) to assess isotopic purity. For example, monitor the [M+H]+ ion for the 13C and D3-labeled species (m/z 327.2) and compare it to unlabeled asenapine (m/z 286.1). Isotopic enrichment ≥99% is recommended to avoid interference in quantification .

Advanced Research Questions

Q. What experimental design considerations are critical for receptor binding assays using this compound?

Asenapine binds to dopamine (D1-4), serotonin (5-HT1A, 5-HT2A), and adrenergic receptors with Kis ranging from 0.03 to 6.17 nM. For competitive binding assays:

- Use radiolabeled ligands (e.g., [3H]-spiperone for D2 receptors) and displace with increasing concentrations of Asenapine-13C-D3.

- Include controls for nonspecific binding (e.g., 10 μM haloperidol).

- Validate Ki values using nonlinear regression (e.g., Cheng-Prusoff equation) and replicate experiments (n ≥ 3) to ensure statistical power .

Q. How can LC-MS parameters be optimized to improve sensitivity and specificity for this compound in complex matrices?

- Mobile Phase: Use methanol with 0.1% formic acid for enhanced ionization.

- Column: A C18 column (e.g., Kromasil, 150 mm × 4.6 mm, 5 μm) with a flow rate of 0.3 mL/min improves resolution.

- MS Settings: Optimize collision energy (e.g., 20 eV) and monitor transitions (e.g., m/z 327.2 → 167.1 for quantification).

- Matrix Effects: Perform post-column infusion studies to identify and mitigate ion suppression .

Q. What strategies address discrepancies in receptor binding data between in vitro and in vivo studies?

- Pharmacokinetic Factors: Measure brain-to-plasma ratios in animal models (e.g., rats) to correlate receptor occupancy with behavioral outcomes.

- Dose Optimization: Subcutaneous doses of 0.05–0.2 mg/kg in rats achieve extracellular dopamine increases in the mPFC and NAc.

- Data Normalization: Use internal standards (e.g., Asenapine-13C-D3) to control for extraction efficiency and matrix effects in tissue homogenates .

Q. How can batch-to-batch variability in synthesis impact experimental reproducibility, and how is it mitigated?

Variability in isotopic labeling or hydrochloride salt formation can alter solubility and receptor affinity. Mitigation strategies include:

- QC Testing: Validate each batch via HPLC-UV (purity >98%) and NMR (structural confirmation).

- Cross-Validation: Compare receptor binding kinetics (e.g., kon/koff rates) against a reference standard .

Data Analysis and Contradiction Resolution

Q. How should researchers analyze conflicting results in asenapine’s effects on neurotransmitter release?

- Contextual Factors: Differences in animal models (e.g., stress-naïve vs. chronic phencyclidine-treated rats) may explain variability.

- Methodological Rigor: Ensure microdialysis probes are calibrated for recovery rates and temporal sampling aligns with pharmacokinetic profiles.

- Meta-Analysis: Pool data from multiple studies (e.g., Frnberg et al., 2008; McLean et al., 2010) to identify dose-response trends .

Q. What statistical approaches are recommended for handling outliers in quantitative MS data?

- Grubbs’ Test: Identify outliers (α = 0.05) in calibration curves.

- Weighted Regression: Apply 1/x² weighting to account for heteroscedasticity at lower concentrations.

- Reproducibility: Report relative standard deviation (RSD) for intra-/inter-day precision (<15% for FDA guidelines) .

Methodological Best Practices

Q. How are stability studies designed to evaluate this compound under varying pH and temperature conditions?

Q. Tables

| Receptor Binding Profile of Asenapine |

|---|

| Receptor |

| Dopamine D2 |

| Serotonin 5-HT2A |

| α1-Adrenergic |

| Histamine H1 |

| Data sourced from Shahid et al., 2009; Frnberg et al., 2008 |

| LC-MS Method Validation Parameters |

|---|

| Parameter |

| Linearity Range |

| LOD |

| LOQ |

| Recovery (%) |

| Adapted from HPLC validation in Journal of Pharmaceutical Analysis, 2006 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.